4-Tert-butylcyclohexanol 4-Tert-butylcyclohexanol
Brand Name: Vulcanchem
CAS No.: 937-05-3
VCID: VC7818213
InChI: InChI=1S/C10H20O/c1-10(2,3)8-4-6-9(11)7-5-8/h8-9,11H,4-7H2,1-3H3
SMILES: CC(C)(C)C1CCC(CC1)O
Molecular Formula: C10H20O
Molecular Weight: 156.26 g/mol

4-Tert-butylcyclohexanol

CAS No.: 937-05-3

Cat. No.: VC7818213

Molecular Formula: C10H20O

Molecular Weight: 156.26 g/mol

* For research use only. Not for human or veterinary use.

4-Tert-butylcyclohexanol - 937-05-3

Specification

CAS No. 937-05-3
Molecular Formula C10H20O
Molecular Weight 156.26 g/mol
IUPAC Name 4-tert-butylcyclohexan-1-ol
Standard InChI InChI=1S/C10H20O/c1-10(2,3)8-4-6-9(11)7-5-8/h8-9,11H,4-7H2,1-3H3
Standard InChI Key CCOQPGVQAWPUPE-UHFFFAOYSA-N
SMILES CC(C)(C)C1CCC(CC1)O
Canonical SMILES CC(C)(C)C1CCC(CC1)O
Melting Point 66.0 °C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4-Tert-butylcyclohexanol features a cyclohexane ring substituted with a hydroxyl group at position 1 and a tert-butyl group at position 4. The spatial arrangement of these groups dictates its stereochemical properties:

  • Cis isomer: Hydroxyl and tert-butyl groups occupy the same equatorial plane, reducing steric strain .

  • Trans isomer: Substituents adopt opposing axial positions, resulting in higher conformational energy .

The compound’s InChI key (CCOQPGVQAWPUPE-UHFFFAOYSA-N) and SMILES notation (CC(C)(C)C1CCC(O)CC1) encode its three-dimensional structure .

Table 1: Physicochemical Properties of 4-Tert-Butylcyclohexanol

PropertyValueSource
Melting Point62–70°C
Boiling Point110–115°C at 15 mmHg
Density2.591 g/cm³
Refractive Index1.447
Vapor Pressure6–201.38 Pa (25–65°C)
Molecular Weight156.27 g/mol

Synthesis and Industrial Production

Catalytic Hydrogenation of 4-Tert-Butylphenol

The primary synthesis route involves hydrogenating 4-tert-butylphenol under high-pressure conditions:

  • Catalyst Systems:

    • Ruthenium Catalysts: Achieve 99.9% conversion at 180°C and 26 MPa, producing a cis/trans ratio of ~70:30 .

    • Rhodium Catalysts: With HCl or H2SO4\text{H}_2\text{SO}_4, yield 93.4% product at 60°C, favoring cis-isomers (89.9%) .

  • Reaction Mechanism:

    • Phenolic hydroxyl groups adsorb onto metal catalysts, facilitating ring saturation.

    • Acidic additives (e.g., HCl) enhance proton availability, accelerating hydrogenation kinetics .

Table 2: Comparison of Synthesis Methods

ParameterRu Catalyst Rh Catalyst
Temperature180°C60°C
Pressure26 MPa1.1 MPa
Yield99.9%93.4%
Cis/Trans Ratio70:3089.9:10.1

Chemical Reactivity and Functional Applications

Stereoselective Oxidation

In Oppenauer oxidation experiments, the cis isomer selectively converts to 4-tert-butylcyclohexanone using zeolite BEA catalysts, while the trans isomer remains inert . This reactivity disparity stems from differential adsorption energetics on catalytic surfaces.

Coordination Chemistry

The compound forms deca-μ-oxido clusters with vanadium oxides, as in [V8O20(C18H24N2)4(trans-4-tert-butylcyclohexanolato)][\text{V}_8\text{O}_{20}(\text{C}_{18}\text{H}_{24}\text{N}_2)_4(\text{trans-4-tert-butylcyclohexanolato})], demonstrating utility in materials science .

Emerging Research and Future Directions

Recent studies explore its role in:

  • Green Chemistry: Solvent-free hydrogenation using immobilized catalysts to reduce waste .

  • Cosmetic Formulations: Enhancing emulsion stability in sunscreen products via hydrophobic interactions .

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